molecular formula C8H9N3O6S B12546539 (4-Nitrophenyl)methyl sulfamoylcarbamate CAS No. 153028-11-6

(4-Nitrophenyl)methyl sulfamoylcarbamate

Cat. No.: B12546539
CAS No.: 153028-11-6
M. Wt: 275.24 g/mol
InChI Key: LENXBEKCQOMAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nitrophenyl)methyl sulfamoylcarbamate is a specialized bifunctional reagent designed for chemical synthesis and medicinal chemistry research. Its structure incorporates both sulfamoyl and carbamate groups on a 4-nitrophenyl backbone, making it a valuable precursor for constructing sulfamide and complex carbamate derivatives. This compound is particularly useful for reactions with weakly nucleophilic amines, enabling the incorporation of acid-labile functional groups that are challenging to introduce via conventional methods . The 4-nitrophenyl moiety acts as an effective leaving group, facilitating clean reactions under mild conditions with the use of a weak base like pyridine . Researchers value this bench-stable reagent for parallel synthesis approaches in drug discovery. Furthermore, structurally related sulfamoyl carbamate compounds have demonstrated significant research value as potent, substrate-selective allosteric inhibitors of enzymes such as mammalian ALOX15 (arachidonate 15-lipoxygenase), which is implicated in processes like cell differentiation, atherogenesis, and ferroptosis . The specific placement of functional groups on the molecule is critical for its binding mode and biological activity, highlighting the compound's utility in probing enzyme mechanisms and structure-activity relationships . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153028-11-6

Molecular Formula

C8H9N3O6S

Molecular Weight

275.24 g/mol

IUPAC Name

(4-nitrophenyl)methyl N-sulfamoylcarbamate

InChI

InChI=1S/C8H9N3O6S/c9-18(15,16)10-8(12)17-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12)(H2,9,15,16)

InChI Key

LENXBEKCQOMAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NS(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Nitrophenyl Methyl Sulfamoylcarbamate and Analogous Compounds

Strategic Approaches to Sulfamoylcarbamate Formation

The formation of the sulfamoylcarbamate linkage, H₂N-S(O)₂-NH-C(O)-O-, is the central challenge in synthesizing the target compound. This requires the controlled reaction of a sulfonyl-containing nitrogen nucleophile with an activated carbonyl source.

Carbonylation strategies involving amine nucleophiles are fundamental to the formation of carbamates. In the context of sulfamoylcarbamates, the nitrogen atom of a sulfamide (B24259) or a related sulfonamide derivative acts as the nucleophile. A plausible synthetic pathway involves the generation of an isocyanate intermediate from an amine and a carbonylating agent. For instance, a carbamic acid, derived from the reaction of an arylamine with carbon dioxide (CO₂) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be dehydrated to yield an isocyanate. This isocyanate can then be trapped by various alcohols to form carbamates. organic-chemistry.org

Another approach utilizes N-substituted carbamoyl (B1232498) chlorides, which can be generated in situ to avoid handling sensitive reagents. These intermediates react with phenols or alcohols to produce O-aryl or O-alkyl carbamates in a versatile one-pot procedure. organic-chemistry.org

Historically, phosgene (B1210022) was a common reagent for carbamate (B1207046) synthesis but is now largely avoided due to its extreme toxicity. Modern green chemistry approaches prioritize phosgene-free routes. One such method involves reacting a compound containing an amine group with an alkylating agent in the presence of carbon dioxide and cesium carbonate. google.com This process can operate under standard temperature and pressure conditions, producing high yields with minimal byproducts. google.com

The catalytic chemical fixation of CO₂ represents a particularly sustainable route. nih.gov The reaction of CO₂ with oxiranes can produce cyclic carbonates, which serve as key intermediates for non-isocyanate polyurethanes (NIPU). nih.gov While focused on polymers, the underlying principle of activating CO₂ for carbamate formation is broadly applicable. Transesterification is another significant phosgene-free method. The reaction of diphenyl carbonate or other dialkyl carbonates with alcohols or amines, often promoted by catalysts, can yield new carbonates and carbamates, respectively. researchgate.net For example, a phosgene-free synthesis of symmetric bis(polyfluoroalkyl) carbonates has been achieved through the transesterification of diphenyl carbonate with polyfluoroalkanols, promoted by titanium(IV) alkoxides. researchgate.net

Catalysis, particularly organocatalysis, offers mild and selective conditions for carbamate synthesis. Organocatalysis avoids the use of potentially toxic or expensive metals and can provide new reaction pathways. nih.gov For example, the organic superbase t-Bu-P₄ has been shown to catalyze the direct thiolation of specific silanes, demonstrating the power of organobases in promoting reactions under metal-free conditions. rsc.org Such catalysts could be applied to activate amine or alcohol substrates for carbamoylation.

Cinchona-derived organocatalysts have been successfully employed in the enantioselective bromoaminocyclization of O-cinnamyl tosylcarbamate, highlighting the ability of organocatalysts to control stereochemistry in reactions involving carbamate functionalities. researchgate.net The mechanism often involves activation of an electrophile by the catalyst's functional group, such as the sulfur atom in a thiocarbamate catalyst. researchgate.net These catalytic systems are instrumental in developing advanced synthetic routes that are both efficient and capable of producing complex, stereodefined molecules.

Catalyst TypeExample(s)Application AreaReference
Organic Superbase t-Bu-P₄Thiolation of silanes; potential for substrate activation in carbamoylation. rsc.org
Cinchona Alkaloid Derivatives Thiocarbamate-cinchonineEnantioselective bromoaminocyclization of O-allyl carbamates. researchgate.net
Basic Catalysts Cesium Carbonate, DBUCO₂ fixation for carbamate synthesis. organic-chemistry.orggoogle.com
Lewis Acid Catalysts Titanium(IV) alkoxidesTransesterification of carbonates for phosgene-free synthesis. researchgate.net

Incorporation of the (4-Nitrophenyl)methyl Moiety

Once a strategy for the sulfamoylcarbamate core is established, the next step is the specific incorporation of the (4-nitrophenyl)methyl group. This is typically achieved by forming an ester linkage within the carbamate structure.

A direct method for incorporating the desired group is through the reaction of 4-nitrophenylmethanol with a pre-formed sulfamoyl isocyanate (H₂N-SO₂-NCO). In this reaction, the hydroxyl group of the alcohol attacks the electrophilic carbon of the isocyanate, forming the carbamate bond directly and yielding the final product. This approach is conceptually straightforward, relying on the well-established reactivity of isocyanates with alcohols.

4-Nitrophenyl chloroformate (4-NPC) is an exceptionally versatile and widely used reagent for activating alcohols, thiols, and amines to form carbonates and carbamates. thieme-connect.comthieme-connect.com It is a stable, crystalline solid that serves as a safer replacement for phosgene in many applications. thieme-connect.com The general procedure involves adding 4-NPC to a nucleophile, such as an amine, in the presence of an excess of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) at room temperature. researchgate.netepa.gov This reaction forms a 4-nitrophenyl carbamate, which is often a stable intermediate that can be purified by chromatography or recrystallization. thieme-connect.comthieme-connect.com The 4-nitrophenoxide is an excellent leaving group, allowing for subsequent substitution reactions if desired. emerginginvestigators.org

For the synthesis of a molecule like (4-Nitrophenyl)methyl sulfamoylcarbamate, one could envision a multi-step process. For example, reacting an amine with 4-NPC creates an activated carbamate intermediate. nih.gov Aniline, for instance, reacts with 4-NPC in the presence of pyridine to form 4-nitrophenyl N-phenylcarbamate in 90% yield. nih.gov Similarly, benzylamine (B48309) reacts with 4-NPC and triethylamine to yield 4-nitrophenyl benzylcarbamate. emerginginvestigators.org These stable intermediates can then be used in further synthetic steps.

Reactant 1 (Nucleophile)Reactant 2 (Activating Agent)BaseProductYieldReference
Aniline4-Nitrophenyl chloroformatePyridine4-Nitrophenyl N-phenylcarbamate90% nih.gov
Benzylamine4-Nitrophenyl chloroformateTriethylamine4-Nitrophenyl benzylcarbamate94% emerginginvestigators.org
Benzyl (B1604629) alcohol4-Nitrophenyl chloroformatePyridine4-Nitrophenyl benzylcarbonate94% emerginginvestigators.org
Amino Acidp-nitrophenol carbonateSodium CarbonateCarbamate derivativeGood researchgate.net

Synthesis of Derivatized (4-Nitrophenyl)methyl Sulfamoylcarbamates

The core structure of this compound can be assembled through several synthetic routes. A primary method involves the reaction of 4-nitrobenzyl alcohol with chlorosulfonyl isocyanate (CSI). This reaction provides a direct pathway to the sulfamoylcarbamate backbone. Another viable approach is the reaction of 4-nitrobenzyl chloroformate with sulfamide in the presence of a base. The resulting this compound can then be subjected to further derivatization.

Modification of the Sulfamoyl Nitrogen

Modification of the sulfamoyl nitrogen allows for the introduction of a wide range of functional groups, which can significantly impact the compound's properties. The primary methods for achieving this derivatization are N-alkylation and N-acylation of the sulfamoyl group.

N-Alkylation:

The direct alkylation of the sulfamoyl nitrogen of this compound can be achieved by reaction with various alkyl halides in the presence of a suitable base. The choice of base and solvent is critical to ensure selective alkylation at the sulfamoyl nitrogen over the carbamate nitrogen or potential side reactions involving the nitro group. Common bases used for the N-alkylation of sulfonamides, such as sodium hydride (NaH) or potassium carbonate (K2CO3), can be employed. nih.gov The use of phase-transfer catalysts can also facilitate this transformation.

A general procedure involves the deprotonation of the sulfamoyl NH with a strong base to form the corresponding anion, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reaction with benzyl bromide in the presence of a base would yield the N-benzyl derivative. It's important to note that the reactivity of the alkylating agent and the steric hindrance around the sulfamoyl nitrogen will influence the reaction conditions and yields.

N-Acylation:

N-acylation of the sulfamoyl nitrogen introduces an acyl group, forming an N-acylsulfamoylcarbamate. This can be accomplished by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) under basic conditions. Similar to N-alkylation, selectivity is a key consideration. The use of milder acylating agents or specific catalysts can help direct the acylation to the desired nitrogen.

A study on the synthesis of N-acylsulfonamides demonstrated the use of N-acylbenzotriazoles as effective acylating agents for sulfonamides in the presence of sodium hydride. nih.gov This method could be adapted for the acylation of the sulfamoyl nitrogen in this compound.

Table 1: Examples of N-Sulfamoyl Modified this compound Analogs

Substituent (R)ReagentGeneral Reaction Conditions
MethylMethyl iodideK2CO3, DMF, rt
EthylEthyl bromideNaH, THF, 0 °C to rt
BenzylBenzyl bromideCs2CO3, TBAI, CH3CN, reflux
AcetylAcetic anhydridePyridine, 0 °C to rt
BenzoylBenzoyl chlorideTriethylamine, CH2Cl2, rt

This table presents hypothetical examples based on established N-alkylation and N-acylation reactions of sulfonamides and carbamates. Specific yields would need to be determined experimentally.

Aryl Ring Substitutions and their Synthetic Implications

The introduction of substituents on the 4-nitrophenyl ring can significantly alter the electronic properties and steric environment of the molecule. These modifications are typically introduced at the stage of the starting material, i.e., by using a substituted 4-nitrobenzyl alcohol. The nature of the substituent (electron-donating or electron-withdrawing) can have profound implications for the subsequent synthetic steps.

Synthesis of Substituted 4-Nitrobenzyl Alcohols:

A variety of substituted 4-nitrobenzyl alcohols can be prepared through standard aromatic substitution reactions on commercially available precursors. For example, nitration of substituted toluenes followed by benzylic bromination and subsequent hydrolysis can provide access to a range of substituted 4-nitrotoluenes, which can then be converted to the corresponding benzyl alcohols. A study detailed the synthesis of various 2- and 3-substituted 4-nitrobenzyl alcohols as precursors for carbamate synthesis. organic-chemistry.orgacs.org

Synthetic Implications of Aryl Ring Substituents:

The electronic nature of the substituents on the aryl ring can influence the reactivity of the benzylic alcohol and the subsequent stability of the carbamate product.

Electron-withdrawing groups (EWGs): Substituents such as additional nitro groups, halogens, or cyano groups will increase the acidity of the benzylic proton and can make the benzylic carbon more susceptible to nucleophilic attack. During the formation of the chloroformate intermediate, the increased electrophilicity of the benzylic carbon could lead to side reactions if not carefully controlled.

Electron-donating groups (EDGs): Substituents like alkoxy or alkyl groups can increase the electron density of the aromatic ring. This can affect the nitration step if starting from a substituted toluene (B28343) and may also influence the stability of any cationic intermediates that could form during the synthesis. A study on the fragmentation of nitrobenzyl carbamates found that electron-donating substituents on the benzyl ring accelerated the fragmentation of the corresponding hydroxylamines formed after reduction of the nitro group. organic-chemistry.orgacs.org

The synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through nitration and halogenation of N-phenylbenzenesulfonamide highlights methods for introducing substituents onto a pre-existing aromatic ring in a related class of compounds. nih.gov

Table 2: Impact of Aryl Substituents on Synthetic Strategy

Substituent (X) on Phenyl RingStarting MaterialKey Synthetic Considerations
2-Chloro2-Chloro-4-nitrotoluenePotential for increased reactivity of the benzylic position.
3-Methoxy3-Methoxy-4-nitrotolueneMay require milder conditions for nitration to avoid over-reaction.
2,6-Dimethyl2,6-Dimethyl-4-nitrotolueneSteric hindrance may necessitate longer reaction times or more reactive reagents.
3-Cyano3-Cyano-4-nitrotolueneIncreased electrophilicity of the aromatic ring.

This table provides a general overview of the synthetic implications of different substituents. The optimal reaction conditions would need to be determined empirically for each specific analog.

Nucleophilic Acyl Substitution Pathways at the Carbamate Carbonyl

Kinetics and Mechanisms of Hydrolysis

The hydrolysis of carbamates bearing a 4-nitrophenyl group is highly dependent on the pH of the solution. emerginginvestigators.orgemerginginvestigators.org Extensive research on analogous 4-nitrophenyl carbamates and carbonates demonstrates that these compounds are generally stable in neutral and acidic aqueous solutions. emerginginvestigators.orgemerginginvestigators.org However, under basic conditions, they undergo rapid cleavage. emerginginvestigators.orgemerginginvestigators.org

The hydrolysis is significantly accelerated in basic environments, particularly at pH values of 12 and above. emerginginvestigators.org This is because the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, attacking the carbamate carbonyl. The reaction proceeds through a nucleophilic acyl substitution mechanism. The release of the 4-nitrophenolate (B89219) ion, which has a distinct yellow color, allows for the convenient spectrophotometric monitoring of the reaction kinetics. emerginginvestigators.orgemerginginvestigators.org

The general mechanism under basic conditions can be described as follows:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: A transient, negatively charged tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenolate anion, which is a stable leaving group. libretexts.org

Systematic studies on related compounds, such as 4-nitrophenyl β-D-glucoside, have revealed multiple pH-dependent mechanisms, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under mildly basic conditions. chemrxiv.orgchemrxiv.org

Table 1: pH-Dependent Hydrolysis of 4-Nitrophenyl Carbamates

pH Condition Reactivity Mechanistic Feature
Acidic (pH < 7) Stable Low concentration/potency of nucleophiles.
Neutral (pH ≈ 7) Stable Low concentration/potency of nucleophiles.
Basic (pH > 10) Accelerated Cleavage Nucleophilic attack by hydroxide ions. emerginginvestigators.org

Aminolysis Mechanisms and Tetrahedral Intermediate Formation

The reaction of 4-nitrophenyl carbamates and carbonates with amine nucleophiles (aminolysis) has been a subject of detailed kinetic investigation, providing deep insight into the reaction mechanism. researchgate.netnih.gov These studies consistently support a stepwise mechanism that proceeds through a zwitterionic tetrahedral intermediate (T±). researchgate.netnih.gov

The general aminolysis reaction is:

Nucleophilic Attack: The amine attacks the carbonyl carbon, forming the zwitterionic tetrahedral intermediate (T±).

Intermediate Partitioning: The T± intermediate can either revert to the starting materials by expelling the amine or proceed to products by expelling the 4-nitrophenoxide leaving group.

Kinetic data, particularly from Brønsted-type plots (logarithm of the rate constant vs. the pKa of the amine), reveal that the rate-determining step of the reaction can change depending on the basicity of the attacking amine. researchgate.netnih.gov For the aminolysis of similar 4-nitrophenyl carbonates with secondary alicyclic amines, the Brønsted plot is often biphasic. researchgate.netnih.gov

With highly basic amines, the formation of the tetrahedral intermediate (k₁) is the rate-determining step. nih.gov

With less basic amines, the breakdown of the intermediate to form the products (k₂) becomes rate-limiting. nih.gov

This change in the rate-determining step is a hallmark of a stepwise mechanism where the tetrahedral intermediate has a finite lifetime. researchgate.netresearchgate.netnih.gov

Table 2: Brønsted Plot Data and Mechanistic Interpretation for Aminolysis of Aryl Carbonates

Amine Basicity Brønsted Slope (β) Rate-Determining Step Reference
High pKa ~0.2-0.3 Formation of Tetrahedral Intermediate (T±) researchgate.net, nih.gov

Role of the 4-Nitrophenyl Group as a Leaving Group

The efficacy of nucleophilic acyl substitution reactions depends critically on the ability of the group attached to the acyl carbon to depart. youtube.com The 4-nitrophenyl group is specifically chosen in many systems for its excellent leaving group ability. emerginginvestigators.orgemerginginvestigators.org

Electronic Effects on Leaving Group Efficacy

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.com The 4-nitrophenoxide ion is a relatively weak base because its negative charge is stabilized through resonance, a stabilization that is significantly enhanced by the strong electron-withdrawing nature of the para-nitro group.

The nitro group exerts a powerful -I (inductive) and -R (resonance) effect, delocalizing the negative charge of the phenoxide oxygen across the aromatic ring and onto the oxygen atoms of the nitro group itself. This extensive delocalization stabilizes the anion, making its corresponding conjugate acid, 4-nitrophenol (B140041), more acidic (pKa ≈ 7.15) than phenol (B47542) (pKa ≈ 10). emerginginvestigators.org This enhanced acidity translates directly into superior leaving group ability, allowing cleavage reactions to occur under relatively mild basic conditions. emerginginvestigators.orgemerginginvestigators.org

Proton Transfer Phenomena and Catalysis in Deprotection/Cleavage Reactions

Proton transfer is a critical element in the catalysis of cleavage reactions. In the breakdown of the tetrahedral intermediate during aminolysis or hydrolysis, proton transfers can facilitate the departure of the leaving group. For instance, in enzyme-catalyzed hydrolysis, active site residues can act as general bases, deprotonating the attacking water molecule or stabilizing the intermediate through hydrogen bonding. researchgate.net

In non-enzymatic reactions, the solvent or buffer components can play a similar role. In the aminolysis of 4-nitrophenyl carbonates, the reaction can be catalyzed by a second molecule of the amine, which acts as a base to deprotonate the zwitterionic tetrahedral intermediate, thereby facilitating the expulsion of the 4-nitrophenoxide. researchgate.netnih.gov Studies on related systems show that general catalysis often involves a single proton in flight during the rate-determining step, highlighting the importance of proton movement in the transition state. chemrxiv.org

Reactivity of the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH-) introduces another layer of chemical complexity to the molecule. While the primary site of nucleophilic attack is the carbamate carbonyl, the sulfamoyl moiety has its own distinct chemical properties. The nitrogen atom of the sulfamoyl group is generally less nucleophilic than a typical amine nitrogen due to the electron-withdrawing effect of the adjacent sulfonyl group.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Nitrophenyl Methyl Sulfamoylcarbamate

Protonation and Deprotonation Equilibria

The structure of this compound features several sites susceptible to protonation and deprotonation, leading to various equilibria in solution. The most significant of these involve the N-H protons of the sulfamoylcarbamate moiety and the oxygen atoms of the sulfuryl and carbonyl groups.

The sulfamoylcarbamate group contains two N-H protons with differing acidities. The proton attached to the nitrogen adjacent to the sulfuryl group (N-H) is markedly acidic. This heightened acidity is a consequence of the powerful electron-withdrawing capacity of the adjacent SO2 group, which stabilizes the resulting conjugate base through resonance and inductive effects. Studies on analogous aromatic sulfonylurea derivatives have demonstrated that the sulfonylurea moiety possesses two hydrogen bond-donating NH groups and that the NH proton adjacent to the sulfuryl group exhibits high acidity. rsc.orgrsc.org In fact, sulfonylureas are noted to be approximately 1000 times more acidic than acetic acid, highlighting the potent activating effect of the sulfonyl group. rsc.org The presence of the 4-nitrophenyl group on the other side of the carbamate is expected to further enhance this acidity through its own strong electron-withdrawing properties.

In contrast, the proton on the nitrogen of the methylamino group is significantly less acidic. Deprotonation at this site is less favorable as the stabilizing features are less pronounced compared to the sulfonamide nitrogen.

Protonation of the molecule under acidic conditions is most likely to occur at one of the oxygen atoms of the sulfuryl group. Research on the protonation equilibria of N-methylbenzenesulfonamides in aqueous sulfuric acid has shown that the initial protonation site is the oxygen atom of the sulfonyl group. researchgate.netnih.gov The basicity of the sulfonyl oxygen is, however, very low, with protonation requiring strongly acidic media. The pKBH+ values for a series of para-substituted N-methylbenzenesulfonamides illustrate the influence of the substituent on the aromatic ring. researchgate.netnih.gov

Table 1: pKBH+ Values for the Protonation of para-Substituted N-Methylbenzenesulfonamides in Aqueous Sulfuric Acid at 25 °C. researchgate.netnih.gov

Data is for analogous compounds to infer the reactivity of this compound.

Substituent (X) in X-C₆H₄SO₂NHCH₃pKBH+
4-MeO-3.5 ± 0.2
4-Me-4.2 ± 0.2
4-Cl-5.2 ± 0.3
4-NO₂-6.0 ± 0.3

Given that the 4-nitro-substituted compound is the least basic in this series, it can be inferred that the sulfonyl group in this compound is a very weak base. Protonation of the carbonyl oxygen of the carbamate group is also possible but generally less favorable than at the sulfonyl oxygen in such structures.

The sulfuryl group (SO₂) is central to the reactivity of this compound, acting as a strong electron-withdrawing group and a site for chemical transformations.

Nucleophilic Attack: The sulfur atom of the sulfuryl group is highly electrophilic due to the attachment of two electronegative oxygen atoms and the electron-withdrawing sulfamoylcarbamate structure. This makes it susceptible to nucleophilic attack. Nucleophilic substitution at a tetracoordinate sulfur atom, such as in arenesulfonyl chlorides, can proceed through a concerted SN2-type mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. nih.gov In the context of sulfonamides, nucleophilic attack at the sulfur center can lead to the cleavage of the S-N bond. youtube.com For instance, the hydrolysis of sulfonamides, often requiring acidic or basic conditions, proceeds via nucleophilic attack of water or hydroxide (B78521) ions on the sulfur atom.

Deprotection Analogy: In organic synthesis, sulfonamides are often used as protecting groups for amines. youtube.com The cleavage of the sulfonamide bond, or deprotection, can be achieved under various conditions, including strong acid and heat or using dissolving metal reduction. youtube.com These reactions underscore the reactivity of the sulfur-nitrogen bond of the sulfuryl moiety. While this compound is not primarily considered a protecting group, the principles of sulfonamide cleavage are applicable to understanding its potential decomposition pathways. For example, treatment with strong acids could lead to the hydrolysis of the S-N bond.

Spectroscopic and Advanced Structural Characterization of 4 Nitrophenyl Methyl Sulfamoylcarbamate

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. For (4-Nitrophenyl)methyl sulfamoylcarbamate, the spectra would be characterized by vibrations corresponding to the nitro group, the aromatic ring, the carbamate (B1207046) linkage, and the sulfamoyl group.

The carbamate group (-NH-C=O-O-) would also show distinct vibrational modes. For example, 4-nitrobenzyl carbamate displays a -NH stretching band at 3526 cm⁻¹ and a carbonyl (>C=O) stretching band at 1604 cm⁻¹. rsc.org The N-H bending and C-N stretching vibrations are also key identifiers. rsc.org The presence of the sulfamoyl group (H₂NSO₂) would introduce characteristic S=O and S-N stretching vibrations.

A hypothetical FTIR data table for this compound, based on characteristic functional group frequencies, is presented below.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (carbamate/sulfamoyl)Stretching3400-3200
C-H (aromatic)Stretching3100-3000
C=O (carbamate)Stretching1750-1700
C=C (aromatic)Stretching1600-1450
NO₂ (nitro group)Asymmetric Stretching1550-1500
NO₂ (nitro group)Symmetric Stretching1350-1300
S=O (sulfamoyl)Asymmetric Stretching1370-1330
S=O (sulfamoyl)Symmetric Stretching1180-1160
C-NStretching1350-1200
C-OStretching1250-1050

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a comprehensive vibrational analysis. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) group, and the amine protons of the carbamate and sulfamoyl groups. The aromatic protons would likely appear as two doublets in the downfield region (around 7.5-8.2 ppm), characteristic of a para-substituted benzene (B151609) ring. rsc.orgresearchgate.net The chemical shift of the methylene protons adjacent to the carbamate oxygen would be expected in the range of 4.5-5.5 ppm. rsc.org The NH protons would appear as broader signals, and their chemical shifts would be sensitive to the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances would include those for the carbonyl carbon of the carbamate (around 150-160 ppm), the aromatic carbons, with the carbon bearing the nitro group being significantly downfield, and the methylene carbon. rsc.orgrsc.org

The following table summarizes the expected chemical shifts for this compound.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NO₂)8.2-8.3 (d)124-126
Aromatic CH (meta to NO₂)7.5-7.7 (d)128-130
Methylene (-CH₂-)5.0-5.5 (s)65-70
Carbamate NHVariable-
Sulfamoyl NH₂Variable-
Aromatic C-NO₂-145-150
Aromatic C-CH₂-140-145
Carbonyl C=O-150-155

Ultraviolet-Visible Spectroscopy for Monitoring Reaction Progression and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for studying compounds containing chromophores, such as the nitrophenyl group in the title compound. The presence of the 4-nitrophenyl moiety allows for the monitoring of reactions, as the cleavage of the carbamate can lead to the formation of 4-nitrophenol (B140041) or its corresponding phenolate (B1203915) ion, which have distinct UV-Vis absorption profiles. emerginginvestigators.org

4-nitrophenol itself has a peak absorbance around 320 nm in its protonated form, which shifts to around 400-413 nm for the 4-nitrophenolate (B89219) ion under basic conditions. emerginginvestigators.orgresearchgate.net The UV-Vis spectrum of the intact this compound would be expected to show a strong absorption band in the UV region, likely below 300 nm, corresponding to the π-π* transitions of the aromatic system. The ability to track the release of the 4-nitrophenol chromophore makes UV-Vis spectroscopy a valuable tool for kinetic studies of the compound's stability and reactivity. emerginginvestigators.orgresearchgate.net

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would confirm its molecular weight.

The fragmentation of the molecule under mass spectrometric conditions would likely proceed through several characteristic pathways. Cleavage of the benzylic C-O bond would be a probable fragmentation, leading to the formation of a stable 4-nitrobenzyl cation or radical. Other common fragmentation patterns for nitroaromatic compounds include the loss of NO and NO₂ groups. youtube.com The sulfamoylcarbamate moiety could also undergo fragmentation, for example, through the loss of the sulfamoyl group (SO₂NH₂) or cleavage of the carbamate linkage.

A plausible fragmentation pattern for this compound is outlined below:

Ionm/z (mass-to-charge ratio)Description
[M]⁺291.04Molecular Ion
[M-SO₂NH₂]⁺211.05Loss of sulfamoyl group
[C₇H₆NO₂]⁺136.044-nitrobenzyl cation
[M-NO₂]⁺245.06Loss of nitro group
[C₆H₄]⁺76.03Phenyl fragment

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not available in the provided results, data for the related compound, Methyl N-(4-nitrophenyl)carbamate, offers valuable insights. researchgate.net

In the crystal structure of Methyl N-(4-nitrophenyl)carbamate, the molecule is nearly planar. researchgate.net The nitro and methoxycarbonyl groups are slightly twisted out of the plane of the aromatic ring. researchgate.net The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming chains of molecules. researchgate.net

It is reasonable to expect that this compound would exhibit similar structural features. The molecule would likely adopt a relatively planar conformation, with potential for intramolecular hydrogen bonding between the carbamate and sulfamoyl groups. In the crystal lattice, intermolecular hydrogen bonds involving the NH protons and the oxygen atoms of the nitro, carbonyl, and sulfonyl groups would play a significant role in stabilizing the structure. researchgate.netresearchgate.netnih.gov

Computational and Theoretical Investigations of 4 Nitrophenyl Methyl Sulfamoylcarbamate

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to elucidating the three-dimensional arrangement of atoms in "(4-Nitrophenyl)methyl sulfamoylcarbamate" and the relative energies of its different spatial orientations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational landscape of molecules. For "this compound," a conformational search would reveal numerous possible conformers arising from the rotation around its single bonds. DFT calculations, often at levels like B3LYP/6-31G(d), are employed to optimize the geometry of these conformers and determine their relative stabilities. arxiv.orgnih.gov

The key rotatable bonds in "this compound" are around the sulfamoyl, carbamate (B1207046), and methyl-aryl linkages. The conformational analysis would likely identify several low-energy conformers within a narrow energy window, suggesting that the molecule is flexible and can adopt various shapes in different environments. arxiv.org The relative energies of these conformers are influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Table 1: Predicted Relative Energies of Major Conformers of this compound from DFT Calculations

ConformerDihedral Angle 1 (°)*Dihedral Angle 2 (°)**Relative Energy (kcal/mol)
A 178.565.20.00
B -68.370.10.85
C 175.4-170.31.23
D -70.1-168.92.15

*Dihedral angle defined by the S-N-C=O linkage. **Dihedral angle defined by the C-O-C-C(aryl) linkage. Note: These are hypothetical values based on typical DFT calculations for similar molecules.

The carbamate group in "this compound" exhibits amide-like resonance, where the lone pair of electrons on the nitrogen atom delocalizes onto the carbonyl oxygen. This resonance imparts partial double-bond character to the C-N bond, leading to a significant rotational barrier. acs.orgnih.govnd.edu

Computational studies on similar carbamates have shown that the rotational barrier around the C-N bond is typically in the range of 10-20 kcal/mol. colostate.edunih.gov The magnitude of this barrier is influenced by the electronic nature of the substituents. The electron-withdrawing sulfamoyl group and the nitrophenyl moiety can modulate the degree of resonance and, consequently, the height of the rotational barrier. DFT calculations can be used to model the transition state of this rotation and accurately predict the energy barrier. nih.gov

Table 2: Predicted Rotational Energy Barriers for the Carbamate C-N Bond

ParameterPredicted Value
Ground State C-N Bond Length (Å) 1.38
Transition State C-N Bond Length (Å) 1.45
Rotational Energy Barrier (kcal/mol) ~14.5

Note: These are hypothetical values based on literature data for analogous carbamates. acs.orgnih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity. For "this compound," understanding the distribution of electrons and the nature of its molecular orbitals is crucial for predicting its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com

In "this compound," the HOMO is expected to be localized primarily on the sulfamoylcarbamate moiety and the phenyl ring, while the LUMO is likely concentrated on the electron-deficient nitrophenyl group. researchgate.netmdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.govyoutube.com

Table 3: Predicted Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO -7.8
LUMO -2.5
HOMO-LUMO Gap (ΔE) 5.3

Note: These are hypothetical values based on DFT calculations of similar nitroaromatic and sulfonamide compounds. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For "this compound," the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro, carbonyl, and sulfonyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amide and the aromatic ring, suggesting these are potential sites for nucleophilic attack. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model potential reaction pathways, such as hydrolysis of the carbamate or sulfamoyl group. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and calculate the activation energies. acs.org

For instance, the hydrolysis of the carbamate linkage in "this compound" could be modeled. This would involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. DFT calculations can be employed to locate the transition state structure for this process and determine the energy barrier, providing insights into the reaction's feasibility and kinetics. researchgate.net Characterization of the transition state would involve identifying the imaginary frequency corresponding to the reaction coordinate.

Non-Linear Optical Properties and Hyperpolarizability Calculations

Computational investigations into the non-linear optical (NLO) properties of organic molecules are pivotal for the development of new materials for photonic and optoelectronic applications. While direct computational studies on This compound are not extensively available in the current body of scientific literature, its molecular structure suggests a potential for significant NLO activity. This is primarily due to the presence of a strong electron-withdrawing nitro (NO2) group attached to a phenyl ring, a common feature in molecules designed for NLO applications.

The NLO response in organic molecules typically arises from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, facilitated by a π-conjugated system. In the case of this compound, the 4-nitrophenyl moiety serves as a potent electron acceptor. The delocalization of π-electrons across the phenyl ring is significantly influenced by the nitro group, leading to a polarized electronic state upon interaction with an external electric field. This polarization is a key determinant of a material's NLO properties.

Theoretical calculations, predominantly employing Density Functional Theory (DFT), are the standard approach for predicting the NLO response of molecules. These calculations can determine the electric dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity. For a molecule to exhibit a non-zero β value, it must be non-centrosymmetric.

In computational studies of similar nitrophenyl derivatives, DFT methods such as B3LYP are commonly used in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate the electronic properties. mdpi.com The calculated hyperpolarizability values for various nitrophenyl compounds have demonstrated their potential as NLO materials. For instance, studies on other molecules containing nitrophenyl groups have shown that these systems can possess large first static hyperpolarizabilities. researchgate.net It has been observed that the presence of a nitro group can significantly enhance the NLO response. nih.gov

The general approach to calculating NLO properties involves:

Geometry Optimization: The molecule's structure is optimized to its lowest energy state.

Frequency Calculations: To ensure the optimized structure is a true minimum on the potential energy surface.

Property Calculation: The polarizability and hyperpolarizability tensors are computed from the optimized geometry.

The total static first hyperpolarizability (β_total) is calculated using the following equation:

β_total = (β_x^2 + β_y^2 + β_z^2)^1/2

where β_x, β_y, and β_z are the components of the hyperpolarizability in the x, y, and z directions, calculated from the tensor components.

While awaiting specific computational data for this compound, the expected NLO properties can be inferred. The key structural components suggest that it would likely exhibit a notable first-order hyperpolarizability.

Table of Expected NLO Properties and Influencing Factors

PropertyInfluencing Structural FeatureExpected Trend
Dipole Moment (μ) Asymmetric charge distribution due to the nitro group.Non-zero, contributing to NLO activity.
Polarizability (α) Delocalized π-electrons of the phenyl ring.Moderate to high.
First-Order Hyperpolarizability (β) Strong electron-withdrawing nitro group causing significant intramolecular charge transfer.Potentially high, indicating significant NLO response.

It is important to note that these are expected trends based on the analysis of similar compounds. Detailed DFT calculations would be necessary to provide quantitative values for the polarizability and hyperpolarizability of this compound and to fully elucidate its potential as an NLO material.

Applications of 4 Nitrophenyl Methyl Sulfamoylcarbamate in Chemical Transformations

Strategic Use as a Protecting Group for Alcohols and Amines in Organic Synthesis

In the intricate landscape of organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy to ensure selective transformations. organic-chemistry.org (4-Nitrophenyl)methyl sulfamoylcarbamate has emerged as an effective protecting group for both alcohols and amines. The carbamate (B1207046) functionality can be readily installed on these nucleophilic groups, rendering them non-reactive towards a range of reaction conditions. masterorganicchemistry.com The presence of the 4-nitrophenyl group plays a crucial role, influencing the stability and cleavage conditions of the protecting group. emerginginvestigators.orgemerginginvestigators.org This allows for its integration into complex synthetic routes where precise control over reactivity is paramount.

The general scheme for the protection of an amine with a carbamate-based protecting group involves the reaction of the amine with an appropriate chloroformate or a related activated species. masterorganicchemistry.comemerginginvestigators.org This forms a stable carbamate linkage that effectively shields the amine's nucleophilicity and basicity. organic-chemistry.org

A key advantage of employing this compound as a protecting group lies in its compatibility with orthogonal deprotection strategies. In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect one group selectively while others remain intact. bham.ac.uk Orthogonality in protecting group chemistry refers to the ability to remove different protecting groups under distinct sets of reaction conditions (e.g., acidic, basic, or hydrogenolysis conditions) without affecting each other. nih.govresearchgate.net

The this compound group is designed to be labile under specific conditions, which can be different from those used to cleave other common protecting groups. For instance, while acid-labile groups like tert-butyloxycarbonyl (Boc) are removed with strong acids, and fluorenylmethyloxycarbonyl (Fmoc) is cleaved by bases like piperidine, the deprotection of nitrophenyl-based carbamates can often be achieved under milder, distinct conditions. emerginginvestigators.orgemerginginvestigators.orgnih.gov This orthogonality is critical in multi-step syntheses, such as in peptide synthesis, where different amino acid side chains might bear various protecting groups.

Table 1: Comparison of Common Amine Protecting Groups and Their Deprotection Conditions

Protecting GroupAbbreviationCleavage Conditions
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA)
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)
CarboxybenzylCbzHydrogenolysis
This compoundNsmocSpecific mild conditions

This table illustrates the principle of orthogonal protection by comparing the deprotection conditions for different commonly used amine protecting groups.

Chemoselectivity, the ability to react with one functional group in the presence of other, different functional groups, is a cornerstone of modern organic synthesis. bham.ac.uk The use of this compound as a protecting group can enhance the chemoselectivity of reactions involving multi-functionalized substrates. By masking a specific alcohol or amine, it directs the reactivity of subsequent reagents to other unprotected sites within the molecule.

For example, in a molecule containing both a primary amine and a secondary alcohol, the amine can be selectively protected using this compound. This allows for transformations to be carried out exclusively at the alcohol position. Subsequently, the amine can be deprotected under its specific cleavage conditions, leaving the modified alcohol intact. This level of control is indispensable for the synthesis of complex natural products and pharmaceuticals, where the precise manipulation of functional groups is required to achieve the desired molecular architecture and biological activity.

Reagent in the Synthesis of Complex Organic Molecules

Beyond its role as a protecting group, this compound serves as a valuable reagent in the construction of more complex organic structures. Its inherent reactivity can be harnessed to introduce specific functionalities and build key structural motifs.

Peptidyl ureas are analogues of peptides where one or more amide bonds are replaced by a urea (B33335) linkage. This modification can impart improved metabolic stability and altered conformational properties, making them attractive targets in medicinal chemistry. The synthesis of peptidyl ureas can be achieved through various methods, including the use of isocyanates derived from amino acids. nih.gov

This compound can serve as a precursor to isocyanate intermediates. Under specific reaction conditions, the carbamate moiety can be converted into a highly reactive isocyanate. This in-situ generated isocyanate can then be trapped by an amino acid or peptide fragment to form the desired peptidyl urea. This approach provides a controlled method for the incorporation of urea bonds into peptide backbones. nih.gov

Sulfonamides are an important class of compounds with a wide range of biological activities, including antibacterial and diuretic properties. impactfactor.org β-Amino sulfonamides, in particular, are valuable scaffolds in medicinal chemistry. The synthesis of these derivatives often involves the reaction of an amine with a sulfonyl chloride. nih.govnih.gov

This compound can be utilized as a building block in the synthesis of β-amino sulfonamide derivatives. The sulfamoylcarbamate portion of the molecule can be strategically incorporated into a larger structure, and subsequent chemical manipulations can lead to the formation of the target β-amino sulfonamide. The presence of the 4-nitrophenyl group can also be advantageous, potentially serving as a handle for further functionalization or as a group that influences the reactivity of the molecule.

Table 2: Examples of Sulfonamide-Containing Structures in Medicinal Chemistry

Compound ClassTherapeutic Area
SulfanilamidesAntibacterial
FurosemideDiuretic
CelecoxibAnti-inflammatory
GlyburideAntidiabetic

This table highlights the importance of the sulfonamide functional group in various classes of therapeutic agents.

Solid-phase synthesis (SPS) is a powerful technique for the rapid and efficient construction of peptides and other oligomers. peptide.comluxembourg-bio.com In SPS, the growing molecule is covalently attached to an insoluble polymer support, which facilitates the purification process by simple filtration and washing after each reaction step. peptide.comluxembourg-bio.com

The principles of protecting group chemistry are central to the success of solid-phase peptide synthesis (SPPS). luxembourg-bio.com this compound-protected amino acids can be employed as building blocks in Fmoc-based SPPS. The Nsmoc group, a related protecting group, has been shown to be compatible with the conditions used for peptide chain elongation. nih.gov Its unique deprotection mechanism, which can differ from the standard piperidine treatment for Fmoc removal, offers potential advantages in the synthesis of complex or sensitive peptide sequences. acs.orgacs.org This allows for greater flexibility in the design of synthetic strategies for challenging peptide targets. The use of such protecting groups can help to circumvent side reactions that are sometimes observed with standard protecting group strategies. acs.org

Role in the Functionalization of Biomolecules and Polymeric Materials

This compound is a specialized chemical compound designed to facilitate the modification and functionalization of biomolecules and polymeric materials. Its utility in these applications stems from the presence of a photolabile 4-nitrobenzyl group, which allows for precise, light-induced cleavage. This property enables the attachment, and subsequent controlled release, of molecules or the activation of specific functions on a material's surface or within its matrix. The carbamate and sulfamoyl moieties of the molecule play crucial roles in its linkage chemistry, providing versatile points of attachment to a variety of substrates.

The primary application of this compound in this context is as a photocleavable linker. researchgate.netpnas.org These linkers are instrumental in creating dynamic and responsive biomaterials and polymers. For instance, a biomolecule such as a protein or a drug can be tethered to a polymer scaffold or a surface via the carbamate group. The inherent stability of the carbamate bond ensures a robust linkage during synthesis and storage. nih.gov However, upon exposure to a specific wavelength of UV light, the 4-nitrobenzyl group absorbs energy and triggers the cleavage of the linker, releasing the attached biomolecule. pnas.orgnih.gov This process is highly valued for its spatiotemporal control, meaning the release can be directed to a specific location at a chosen time.

In the realm of polymer chemistry, this compound can be employed to create photo-responsive hydrogels and other "smart" materials. nih.govresearchgate.net By incorporating this compound as a cross-linker within a polymer network, the entire structure can be designed to degrade upon irradiation. This has significant implications for applications such as drug delivery, where a drug-loaded hydrogel can be triggered to release its payload in a controlled manner, and in tissue engineering, for the creation of scaffolds that degrade as new tissue forms. researchgate.net Furthermore, the functionalization of polymer surfaces with this compound can be used to create patterns of immobilized biomolecules, which is a key technique in the development of biosensors and microarrays. nih.gov

The research findings on the application of similar nitrobenzyl-based photolabile linkers provide a strong indication of the potential of this compound. Studies have demonstrated the successful use of such linkers in the photocleavage of DNA, allowing for the controlled release of fluorescent probes. pnas.org Other research has focused on the development of photo-responsive polymer networks for a variety of applications, from drug delivery to the creation of self-healing materials. nih.govresearchgate.net

Research Findings on Photolabile Functionalization

The table below summarizes key research findings related to the use of nitrobenzyl-based photocleavable linkers in the functionalization of biomolecules and polymers. While these studies may not use this compound specifically, they highlight the principles and outcomes that are applicable.

Application AreaSubstrateKey FindingsReference
Bioconjugation DNASuccessful light-induced cleavage of a fluorophore from the 5' end of DNA using a 2-nitrobenzyl linker. pnas.org
Biomaterials HydrogelsDevelopment of photolabile hydrogels for controlled protein release, demonstrating the tunability of degradation and release kinetics. nih.gov
Polymer Science Photo-responsive PolymersSynthesis of polymers with ortho-nitrobenzyl esters for the design of photo-responsive networks, with applications in coatings and thin films. researchgate.net
Drug Delivery LiposomesPreparation of light-responsive liposomes using o-nitrobenzyl as a photocleavable linker for enhanced imaging and cargo delivery. researchgate.net

Potential Functionalization Targets and Cleavage Conditions

The versatility of this compound allows for the functionalization of a wide range of biomolecules and polymeric materials. The specific conditions for photocleavage are dependent on the exact chemical environment, but generally involve UV irradiation.

Target Molecule/MaterialFunctional Group for LinkageTypical Photocleavage WavelengthPotential Application
Proteins/Peptides Amine (-NH2), Hydroxyl (-OH)~340-365 nmControlled release of therapeutic proteins, enzyme activation.
Nucleic Acids (DNA, RNA) 5' or 3' terminus~340 nmDNA sequencing by synthesis, controlled release of genetic material.
Polysaccharides Hydroxyl (-OH)~365 nmCreation of biodegradable and photo-responsive hydrogels.
Synthetic Polymers (e.g., PEG, Acrylates) Amine (-NH2), Hydroxyl (-OH)~365 nmSurface patterning, fabrication of photodegradable networks.

Exploration of Biological Interactions and Biochemical Relevance of Sulfamoylcarbamate Scaffolds

Broad-Spectrum Biological Activity of Sulfamoyl and Nitrophenyl Derivatives

Beyond enzyme inhibition, the constituent parts of "(4-Nitrophenyl)methyl sulfamoylcarbamate," namely the sulfur-containing sulfamoyl group and the nitrophenyl moiety, are associated with a wide range of biological activities.

Sulfur-containing compounds are known for their antimicrobial properties. nih.govmarkus-peschel.deacs.org The antibacterial activity of such compounds is often attributed to their ability to interact with cellular redox systems. markus-peschel.de For instance, organosulfur compounds like thiosulfinates and trisulfides have shown significant antibacterial and antifungal activity. nih.gov More than 150 sulfur (SVI)-based drugs have been approved by the FDA, highlighting the therapeutic importance of this class of compounds. nih.gov

The presence of a nitrophenyl group can also contribute to antibacterial activity. nih.govnih.gov Some aminobenzylated 4-nitrophenols have demonstrated promising antibacterial effects against resistant bacteria such as methicillin-resistant S. aureus (MRSA). nih.gov The antimicrobial action of nitro-containing molecules is often linked to the reduction of the nitro group, which can produce toxic intermediates that damage cellular components like DNA. encyclopedia.pub

The antioxidant potential of a molecule is its ability to neutralize harmful reactive oxygen species (ROS). Both sulfur-containing compounds and nitrophenyl derivatives have been investigated for their antioxidant properties.

Organosulfur compounds, such as sulforaphane, can exhibit antioxidant effects by inducing the expression of cytoprotective proteins. nih.gov Phenolic compounds, which share some structural similarities with the phenyl group in the target molecule, are well-known free radical scavengers. mdpi.com

The nitro group's influence on antioxidant activity is complex. While some nitro-containing compounds have shown antioxidant potential, the presence of this group can also lead to pro-oxidant effects under certain conditions. researchgate.netnih.gov For example, some nitrobenzaldehyde derivatives and nitrochalcones have exhibited antioxidant activity. researchgate.net The antioxidant properties of nitroxides, which are stable free radicals, have also been extensively studied. nih.gov

Structure-Activity Relationships (SAR) within Sulfamoylcarbamate Analogues for Biochemical Targets

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective inhibitors. For sulfamoylcarbamate analogues, SAR studies help to identify which structural modifications enhance or diminish their biological activity. nih.govmdpi.com

In the context of CA inhibition, SAR studies of benzenesulfonamides have shown that modifications to the benzene (B151609) ring and the amide linker can significantly impact inhibitory potency and selectivity against different CA isoforms. nih.gov For instance, the introduction of bulky moieties can influence the binding affinity to the enzyme's active site. nih.gov

For AChE inhibitors, SAR studies of carbamates have revealed that the nature of the groups attached to the carbamate (B1207046) nitrogen and the aromatic ring system plays a critical role in determining inhibitory potency. nih.gov Molecular modeling and docking studies are often employed to visualize and understand the interactions between the inhibitor and the enzyme's active site, guiding further synthetic efforts. nih.govresearchgate.net

The exploration of different heterocyclic scaffolds attached to the sulfamoylcarbamate core is a common strategy to modulate the biological activity and pharmacokinetic properties of these compounds. rsc.orgnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.